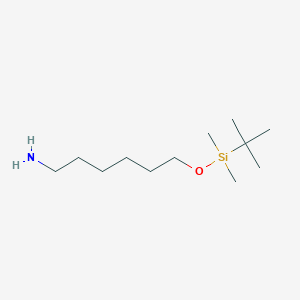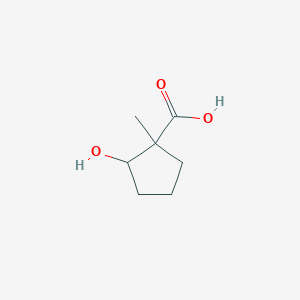![molecular formula C26H23N3O2 B2556767 7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-53-2](/img/structure/B2556767.png)
7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoloquinolines are a class of organic compounds that contain a pyrazole ring fused with a quinoline ring . They are known for their diverse biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. The structure of “7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” would likely show the characteristic peaks of the pyrazole and quinoline rings, as well as the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally . These properties for “this compound” are not available in the literature.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Carboxamide Derivatives : A study demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing the potential for creating potent cytotoxins with significant inhibitory properties against various cancer cell lines. This highlights the compound's relevance in medicinal chemistry for developing anticancer agents (Deady et al., 2003).
- Molecular Dynamics and Docking Studies : Another study focused on isoxazolequinoxaline derivatives, revealing their synthesis, crystal structure, and potential as anti-cancer drugs through molecular dynamics and docking studies. This emphasizes the compound's utility in pharmaceutical applications (Abad et al., 2021).
- Dimensionality of Supramolecular Aggregation : Research on dihydrobenzopyrazoloquinolines, a related compound, discussed how substitution affects the dimensionality of supramolecular aggregation, indicating the significance of structural modifications on the physical properties and potential applications of these compounds (Portilla et al., 2005).
Potential Biological Activities
- Antioxidant and Anti-inflammatory Properties : Compounds with a pyrazoloquinoline structure were evaluated for their antioxidant and anti-inflammatory activities, suggesting their potential therapeutic applications in treating diseases associated with oxidative stress and inflammation (Mahajan et al., 2016).
- Quenching Radicals and Inhibiting DNA Oxidation : A study on coumarin fused with quinoline demonstrated the ability to quench radicals and inhibit DNA oxidation, underscoring the compound's antioxidant capabilities and its potential in developing novel antioxidants (Xi & Liu, 2015).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems to exert its effects. For many pyrazoloquinolines, this involves binding to specific receptors or enzymes . The mechanism of action of “7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is not known.
Safety and Hazards
Orientations Futures
The study of pyrazoloquinolines is an active area of research due to their potential medicinal applications . Future research on “7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” could involve elucidating its synthesis, determining its physical and chemical properties, investigating its biological activity, and assessing its safety and hazards.
Propriétés
IUPAC Name |
7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-8-7-9-18(12-17)15-29-16-21-25(19-10-5-4-6-11-19)27-28-26(21)20-13-23(30-2)24(31-3)14-22(20)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERPPOADIAUYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2556687.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)
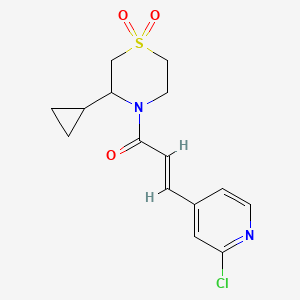
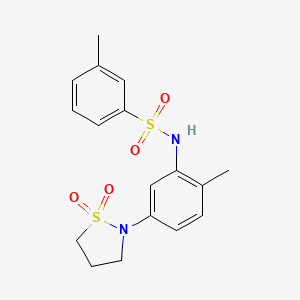
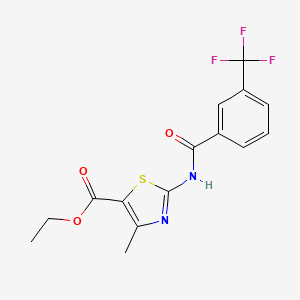
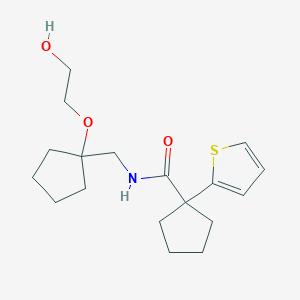
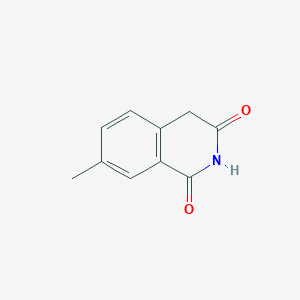
![4-[(2-Cyclopropylacetyl)amino]benzoic acid](/img/structure/B2556699.png)

